Moxifloxacine chlorhydrate monohydratée

Vue d'ensemble

Description

Applications De Recherche Scientifique

FDA-Approved Indications

Moxifloxacin is indicated for the treatment of:

- Community-Acquired Pneumonia (CAP) : Effective against Streptococcus pneumoniae and Mycoplasma pneumoniae.

- Acute Bacterial Sinusitis : Demonstrates success in treating this condition.

- Acute Bacterial Exacerbations of Chronic Bronchitis : Recommended for patients experiencing exacerbations.

- Complicated Skin and Skin Structure Infections : Treats conditions like cellulitis and abscesses.

- Complicated Intra-Abdominal Infections : Used in severe cases requiring intervention.

- Plague Treatment : Effective against both pneumonic and septicemic forms caused by Yersinia pestis .

Off-Label Uses

Moxifloxacin is also utilized off-label for various conditions, including:

- Uncomplicated Urinary Tract Infections : Used when other antibiotics are ineffective due to resistance.

- Chronic Bacterial Prostatitis : Considered after the failure of other treatments.

- Multidrug-Resistant Tuberculosis (MDR-TB) : Included in multidrug therapy regimens as endorsed by major health organizations .

Scientific Research Applications

Research has explored moxifloxacin's effectiveness beyond standard indications:

- Pharmacokinetics and Pharmacodynamics : Studies have shown that moxifloxacin achieves high tissue concentrations, making it effective for treating deep-seated infections.

- Combination Therapy : Investigations into combining moxifloxacin with other antibiotics have shown synergistic effects, particularly in resistant infections .

- In Vitro Studies : Research indicates moxifloxacin's activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

Case Study 1: Treatment of CAP

A clinical trial involving 400 mg of moxifloxacin administered once daily demonstrated a success rate exceeding 90% in patients with CAP compared to traditional therapies like amoxicillin or clarithromycin .

Case Study 2: MDR-TB Management

A cohort study highlighted the role of moxifloxacin in treating MDR-TB, where patients showed significant improvement when included in their regimen. The drug's ability to penetrate tissues effectively contributed to its success .

Comparative Efficacy Table

| Condition | Moxifloxacin Dosage | Comparison Drug | Efficacy Rate |

|---|---|---|---|

| Community-Acquired Pneumonia | 400 mg once daily | Amoxicillin | ~90% |

| Acute Bacterial Sinusitis | 400 mg once daily | Cefuroxime | Equivalent efficacy |

| Complicated Skin Infections | 400 mg once daily | Clindamycin | Comparable efficacy |

| MDR-TB | Variable | Other second-line agents | Significant improvement |

Mécanisme D'action

Target of Action

Moxifloxacin hydrochloride monohydrate, a synthetic fluoroquinolone antibiotic agent , primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA .

Mode of Action

Moxifloxacin’s mode of action involves blocking bacterial DNA replication by binding to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting process required to replicate one DNA double helix into two . Notably, moxifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, moxifloxacin disrupts the bacterial DNA replication process . This disruption prevents the bacteria from synthesizing essential proteins, leading to inhibition of cell division and growth, thereby resulting in bacterial cell death .

Pharmacokinetics

Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . It is metabolized via glucuronide and sulfate conjugation . About 20% of the drug is excreted unchanged in urine and 25% in feces .

Result of Action

The bactericidal action of moxifloxacin results in the death of bacterial cells . This makes it effective in treating various bacterial infections, including sinus and lung infections such as sinusitis, pneumonia, and secondary infections in chronic bronchitis .

Analyse Biochimique

Biochemical Properties

Moxifloxacin hydrochloride monohydrate interacts with DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary for bacterial DNA replication. By inhibiting these enzymes, moxifloxacin hydrochloride monohydrate prevents bacterial cell replication .

Cellular Effects

Moxifloxacin hydrochloride monohydrate has been shown to have effects on various types of cells and cellular processes. It is known to be bactericidal, meaning it kills bacteria directly . It can influence cell function by inhibiting bacterial DNA replication, thereby preventing the bacteria from multiplying . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of moxifloxacin hydrochloride monohydrate involves its binding to bacterial enzymes DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, preventing them from separating bacterial DNA and thus inhibiting cell replication .

Temporal Effects in Laboratory Settings

Moxifloxacin hydrochloride monohydrate has been found to be rapidly bactericidal in laboratory settings . Over time, it continues to inhibit bacterial DNA replication, leading to the death of the bacteria

Dosage Effects in Animal Models

Like all medications, it may have toxic or adverse effects at high doses .

Metabolic Pathways

Moxifloxacin hydrochloride monohydrate is metabolized in the human body via Phase II metabolism, but not P450 metabolism . The main metabolites are N-sulphate (M1) and acylglucuronide (M2) . About 22% of a dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as M2 and M1, respectively .

Transport and Distribution

Moxifloxacin hydrochloride monohydrate is rapidly absorbed in humans, with a high bioavailability of approximately 90% . It is well-distributed in the body, with good distribution to saliva, interstitial fluids, and lung tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .

Méthodes De Préparation

Voies de synthèse : L'acide cinnabarinique peut être synthétisé par différentes voies. Une méthode courante consiste à oxyder l'acide 3-hydroxyanthranilique. La réaction se déroule généralement dans des conditions spécifiques, telles que l'utilisation d'oxydants comme le permanganate de potassium ou le nitrate de cérium(IV) d'ammonium. La voie de synthèse détaillée impliquerait plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, la cyclisation et la carboxylation.

Production industrielle : Bien que les méthodes de production à l'échelle industrielle de l'acide cinnabarinique soient moins courantes, les laboratoires de recherche le préparent souvent par synthèse chimique. L'utilisation limitée du composé dans l'industrie pourrait expliquer le manque de méthodes de production à grande échelle.

Analyse Des Réactions Chimiques

L'acide cinnabarinique participe à diverses réactions chimiques :

Oxydation : Il peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent se produire, produisant des produits différents.

Substitution : L'acide cinnabarinique peut subir des réactions de substitution au niveau de ses groupes fonctionnels.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques dépendent de la réaction souhaitée. Par exemple, des oxydants (par exemple, KMnO4) sont utilisés pour l'oxydation, tandis que des réducteurs (par exemple, NaBH4) sont utilisés pour la réduction.

4. Applications de la recherche scientifique

L'acide cinnabarinique a suscité l'intérêt dans plusieurs domaines scientifiques :

Neurosciences : Les chercheurs étudient ses effets sur la fonction neuronale, l'apoptose et le stress oxydatif.

Immunologie : Il peut moduler les réponses immunitaires en raison de sa présence dans la voie de la kynurénine.

Développement de médicaments : La compréhension de ses mécanismes pourrait conduire à de nouvelles stratégies thérapeutiques.

5. Mécanisme d'action

Le mécanisme exact par lequel l'acide cinnabarinique exerce ses effets reste un domaine de recherche actif. Il est connu pour induire l'apoptose (mort cellulaire programmée) dans certains types de cellules. De plus, il peut avoir un impact sur la fonction mitochondriale et la production d'espèces réactives de l'oxygène (ROS) .

Comparaison Avec Des Composés Similaires

L'unicité de l'acide cinnabarinique réside dans son activité agoniste spécifique envers le récepteur 4 du glutamate métabotrope (mGlu4). Contrairement aux autres récepteurs mGlu, il interagit sélectivement avec mGlu4, ce qui en fait un outil précieux pour l'étude de ce sous-type de récepteur . Des composés similaires dans la voie de la kynurénine comprennent l'acide quinolénique et l'acide kynurénique.

Activité Biologique

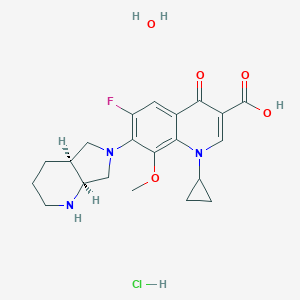

Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : CHFNO·HCl·HO

- Molecular Weight : 455.92 g/mol

- CAS Number : 192927-63-2

- Appearance : White to orange crystalline powder

Moxifloxacin acts primarily by inhibiting bacterial DNA replication. It targets two key enzymes:

- Topoisomerase II (DNA gyrase) : Essential for the relaxation of supercoiled DNA, allowing replication and transcription.

- Topoisomerase IV : Involved in separating replicated chromosomal DNA into daughter cells during cell division.

The binding affinity of moxifloxacin for bacterial DNA gyrase is approximately 100 times higher than for mammalian counterparts, which contributes to its selective toxicity towards bacteria while minimizing effects on human cells .

Antibacterial Spectrum

Moxifloxacin displays potent activity against a wide range of both Gram-positive and Gram-negative bacteria. Notably, it has enhanced efficacy against:

- Gram-positive bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Such as Escherichia coli and Haemophilus influenzae.

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.032 - 2 |

| Escherichia coli | 0.25 - 25 |

| Streptococcus pneumoniae | 0.5 - 4 |

| Haemophilus influenzae | 0.5 - 2 |

Efficacy and Clinical Studies

Several studies have evaluated the clinical efficacy of moxifloxacin in treating various infections:

- Respiratory Tract Infections : A study indicated that moxifloxacin is effective in treating community-acquired pneumonia, with a significant reduction in symptoms compared to placebo .

- Skin and Soft Tissue Infections : Moxifloxacin demonstrated comparable efficacy to other antibiotics in treating complicated skin infections, with a favorable safety profile .

- Tuberculosis : Recent research highlights its potential role in tuberculosis treatment, showing bactericidal activity against Mycobacterium tuberculosis. Moxifloxacin's ability to penetrate macrophages enhances its effectiveness against intracellular pathogens .

Cytotoxicity and Safety Profile

Moxifloxacin has been assessed for cytotoxic effects on mammalian cells. While generally well-tolerated, high concentrations can lead to cytotoxicity, particularly in specific cell lines such as Vero cells. The cytotoxicity appears to be time- and dose-dependent .

Adverse Effects

Common side effects include gastrointestinal disturbances, headache, dizziness, and potential CNS effects at high doses. Rarely, it may cause hemolytic anemia in susceptible individuals due to oxidative stress on red blood cells .

Propriétés

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZIMSDWAIZNDD-WJMOHVQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049063 | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-63-2 | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxifloxacin Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.